molecular formula C9H14ClF2NO2 B1478155 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2098047-27-7

3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1478155
CAS No.: 2098047-27-7
M. Wt: 241.66 g/mol
InChI Key: DRJBDKLJNBKGNT-UHFFFAOYSA-N
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Description

3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is a fluorinated pyrrolidine derivative characterized by a propanone backbone linked to a substituted pyrrolidine ring. The compound features a chloro group at the 3-position of the propanone, a 4,4-difluoro-pyrrolidine core, and a methoxymethyl substituent at the 2-position of the pyrrolidine ring.

The compound’s molecular formula is C9H13ClF2NO2 (assuming structural similarity to analogs in and ), with a molecular weight of approximately 248.66 g/mol. Its synthesis likely involves multi-step reactions, such as nucleophilic substitution between a fluorinated pyrrolidine precursor and 3-chloropropanoyl chloride, followed by functional group modifications (e.g., methoxymethyl introduction via alkylation) .

Properties

IUPAC Name

3-chloro-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF2NO2/c1-15-5-7-4-9(11,12)6-13(7)8(14)2-3-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJBDKLJNBKGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1C(=O)CCCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule. This compound is known to interact with enantioselective proteins, leading to different biological profiles based on the spatial orientation of its substituents. The nature of these interactions often involves binding to active sites of enzymes, potentially inhibiting or activating their functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific signaling proteins, leading to alterations in downstream signaling cascades. Additionally, changes in gene expression profiles have been noted, which can impact cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes, where it can either inhibit or activate enzymatic activity. This binding can lead to changes in the conformation of the enzyme, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or gene expression. At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, disruption of normal cellular processes, and potential organ damage. Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other metabolic processes. The compound’s influence on metabolic pathways is a key area of research, as it can provide insights into its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its biological effects. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound with the chemical formula C9H14ClF2NO2C_9H_{14}ClF_2NO_2 and a molecular weight of 241.66 g/mol. Its unique structure, characterized by a chloro group, difluoro substituents, and a methoxymethyl pyrrolidine moiety, suggests significant potential for biological activity, particularly in therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

3 Chloro 1 4 4 difluoro 2 methoxymethyl pyrrolidin 1 yl propan 1 one\text{3 Chloro 1 4 4 difluoro 2 methoxymethyl pyrrolidin 1 yl propan 1 one}

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its interactions with biological systems and potential therapeutic applications.

Research indicates that the compound may interact with specific enzymes and receptors due to the presence of the difluoro group, which enhances binding affinity and stability. The methoxymethyl substitution may provide additional functional versatility, allowing for diverse biological interactions.

Antiviral and Anticancer Potential

Studies have shown that compounds with similar structural features exhibit promising antiviral and anticancer activities. For instance, the presence of fluorine atoms has been linked to enhanced efficacy against viral replication and cancer cell proliferation.

A comparative analysis of similar compounds highlights the biological activities associated with various structural features:

Compound NameStructure FeaturesBiological Activity
This compoundTwo fluorine atoms; methoxymethyl groupAntiviral; potential anticancer
2-(Methoxymethyl)pyrrolidineLacks fluorine substitutionModerate antibacterial
4-Fluoro-pyrrolidineSingle fluorine substitutionAntiviral properties
3-Fluoro-2-methylpyrrolidineContains methyl groupAnticancer activity
4,4-DifluoropiperidinePiped structure with two fluorinesNeuroactive properties

This table illustrates how the unique combination of functional groups in this compound enhances its stability and biological activity.

In Vitro Studies

In vitro assays have demonstrated that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-436) and pancreatic cancer cell lines (CAPAN-1), suggesting potential for development as anticancer agents.

Enzyme Inhibition

Enzyme inhibition studies have indicated that similar compounds can inhibit key metabolic pathways involved in cancer progression. The inhibition of poly(ADP-ribose) polymerase (PARP) has been particularly noted in related structures, suggesting a potential pathway for therapeutic intervention.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Key Properties/Applications References
3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one - 4,4-Difluoro-pyrrolidine
- 2-Methoxymethyl
- 3-Chloro-propanone
Enhanced metabolic stability; potential CNS activity due to lipophilicity
3-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one - 2-Hydroxymethyl instead of methoxymethyl Higher polarity; increased hydrogen-bonding capacity
3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one - 2-Ethoxymethyl instead of methoxymethyl Greater lipophilicity; potential for prolonged half-life
3-Chloro-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one - 3-Trifluoromethyl and 3-methoxymethyl on pyrrolidine Strong electron-withdrawing effects; improved enzyme inhibition
2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one - 2-Chloro-propanone (positional isomer)
- 2-Hydroxymethyl
Altered binding affinity due to chloro group position

Impact of Substituents on Physicochemical Properties

  • Methoxymethyl vs. Hydroxymethyl :
    The methoxymethyl group in the target compound reduces polarity compared to the hydroxymethyl analog (), enhancing membrane permeability and oral bioavailability . The hydroxymethyl variant may exhibit higher aqueous solubility but lower blood-brain barrier penetration .

  • Ethoxymethyl vs.
  • Fluorine Substitution :
    The 4,4-difluoro-pyrrolidine in the target compound introduces conformational rigidity , favoring interactions with flat binding pockets in enzymes or receptors. In contrast, trifluoromethyl groups () provide stronger electron-withdrawing effects , altering charge distribution and binding kinetics .

  • Chloro Position: The 3-chloro group on propanone (target compound) vs. 2-chloro () affects steric hindrance and electronic interactions. Positional isomers may target distinct biological pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one

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